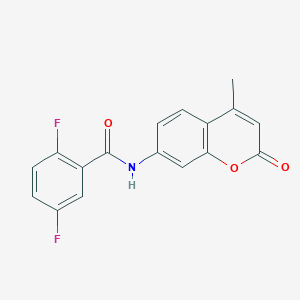

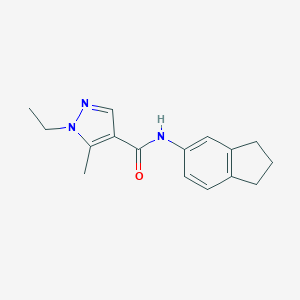

3-(4-Nitrophenyl)-3-oxo-1-phenyl-2-pyridin-1-ium-1-ylprop-1-en-1-olate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

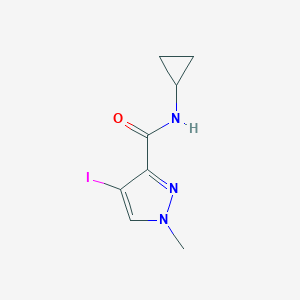

3-(4-Nitrophenyl)-3-oxo-1-phenyl-2-pyridin-1-ium-1-ylprop-1-en-1-olate, commonly known as NBD-Cl, is a fluorescent labeling reagent used in biochemical research. It is a yellow crystalline powder that is soluble in water and organic solvents. NBD-Cl is a versatile compound that can be used in a wide range of applications, including protein labeling, lipid labeling, and nucleic acid labeling.

Mechanism of Action

NBD-Cl works by reacting with primary amines on proteins, lipids, and nucleic acids to form stable covalent bonds. Once labeled, these molecules can be visualized and quantified using fluorescence microscopy or other techniques. The fluorescence of NBD-Cl is dependent on the local environment, which allows for the detection of conformational changes in proteins and changes in lipid bilayer properties.

Biochemical and Physiological Effects

NBD-Cl labeling does not have any known biochemical or physiological effects on proteins, lipids, or nucleic acids. However, the labeling process can affect the function of the labeled molecule, especially if the labeling occurs at a critical site. Therefore, it is important to carefully design experiments to minimize the potential for interference with the function of the labeled molecule.

Advantages and Limitations for Lab Experiments

One advantage of NBD-Cl labeling is its high sensitivity and specificity. NBD-Cl labeling can detect changes in protein conformation and lipid bilayer properties that cannot be detected using other techniques. Additionally, the labeling process is relatively simple and can be performed in a wide range of experimental conditions.

One limitation of NBD-Cl labeling is that it can interfere with the function of the labeled molecule, especially if the labeling occurs at a critical site. Therefore, it is important to carefully design experiments to minimize the potential for interference with the function of the labeled molecule. Additionally, NBD-Cl labeling can be expensive, especially if large quantities are needed.

Future Directions

There are many potential future directions for NBD-Cl research. One area of interest is the development of new labeling reagents that have improved sensitivity and specificity. Another area of interest is the development of new experimental techniques that can be used in conjunction with NBD-Cl labeling to study protein-protein interactions, protein-lipid interactions, and protein-nucleic acid interactions. Additionally, there is interest in using NBD-Cl labeling to study the localization and dynamics of proteins and lipids in cells in real-time. Finally, there is interest in using NBD-Cl labeling to study the effects of drugs and other compounds on protein conformation and lipid bilayer properties.

Synthesis Methods

NBD-Cl can be synthesized by reacting 4-nitrophenylacetonitrile with pyridine and then adding phenylacetic acid and acetic anhydride. The resulting product is then treated with sodium hydroxide to form NBD-Cl. This synthesis method was first reported by L. Brandsma and H. D. Verkruijsse in 1963.

Scientific Research Applications

NBD-Cl is widely used in biochemical research as a fluorescent labeling reagent. It can be used to label proteins, lipids, and nucleic acids, which allows for the visualization and quantification of these molecules. NBD-Cl is often used in conjunction with other labeling reagents to study protein-protein interactions, protein-lipid interactions, and protein-nucleic acid interactions. It is also used in fluorescence microscopy to study the localization and dynamics of proteins and lipids in cells.

Properties

Molecular Formula |

C20H14N2O4 |

|---|---|

Molecular Weight |

346.3 g/mol |

IUPAC Name |

(Z)-3-(4-nitrophenyl)-3-oxo-1-phenyl-2-pyridin-1-ium-1-ylprop-1-en-1-olate |

InChI |

InChI=1S/C20H14N2O4/c23-19(15-7-3-1-4-8-15)18(21-13-5-2-6-14-21)20(24)16-9-11-17(12-10-16)22(25)26/h1-14H |

InChI Key |

HFZYCAGHKPIUHA-UHFFFAOYSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)/C(=C(/C(=O)C2=CC=C(C=C2)[N+](=O)[O-])\[N+]3=CC=CC=C3)/[O-] |

SMILES |

C1=CC=C(C=C1)C(=C(C(=O)C2=CC=C(C=C2)[N+](=O)[O-])[N+]3=CC=CC=C3)[O-] |

Canonical SMILES |

C1=CC=C(C=C1)C(=C(C(=O)C2=CC=C(C=C2)[N+](=O)[O-])[N+]3=CC=CC=C3)[O-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-chloro-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B280416.png)

![4-chlorophenyl [5-(2,3-dihydro-1H-indol-1-ylcarbonyl)-2-furyl]methyl ether](/img/structure/B280421.png)

![N-(1,3-benzodioxol-5-yl)-5-[(2,5-dimethylphenoxy)methyl]-2-furamide](/img/structure/B280428.png)

![Methyl 5-isopropyl-2-{[(5-methyl-3-phenylisoxazol-4-yl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B280431.png)

![methyl 3-({5-[(4-bromo-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)-2-thiophenecarboxylate](/img/structure/B280434.png)